What is 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?
What is 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?
An In-depth Technical Guide to 1,4-Bis((1H-imidazol-1-yl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis((1H-imidazol-1-yl)methyl)benzene, commonly abbreviated as 'bix', is a versatile organic ligand extensively utilized in the fields of coordination chemistry, crystal engineering, and materials science.[1][2] Its molecular architecture, featuring a rigid para-phenylene spacer flanked by two flexible methylene-imidazole groups, allows for a variety of coordination modes and conformational flexibility.[1][3] This unique combination of rigidity and flexibility makes bix an excellent building block for the construction of sophisticated supramolecular structures, including coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2][4] These materials exhibit a wide range of potential applications, including fluorescent sensing, gas adsorption, and catalysis.[1][2][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,4-bis((1H-imidazol-1-yl)methyl)benzene, with a focus on quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄ | [1] |
| Molecular Weight | 238.29 g/mol | [1] |
| CAS Number | 56643-83-5 | [1] |
| Melting Point | ~132 °C | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| InChI Key | NKUFFYFOBGGDTP-UHFFFAOYSA-N | [1] |
Synthesis of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene
The most common and well-established method for the synthesis of 1,4-bis((1H-imidazol-1-yl)methyl)benzene is through a direct nucleophilic substitution reaction.[1] This process involves the reaction of 1,4-bis(chloromethyl)benzene with imidazole in the presence of a strong base.
Experimental Protocol: Synthesis of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene
Materials:
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1,4-bis(chloromethyl)benzene
-
Imidazole
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Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
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To this suspension, add imidazole portion-wise while stirring at room temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
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Slowly add a solution of 1,4-bis(chloromethyl)benzene in anhydrous DMF to the reaction mixture.
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Allow the reaction to proceed at room temperature for 24 hours.
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Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
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Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1,4-bis((1H-imidazol-1-yl)methyl)benzene.
Synthesis Workflow
Caption: General workflow for the synthesis of 1,4-bis((1H-imidazol-1-yl)methyl)benzene.
Applications in Coordination Chemistry and Materials Science
The bix ligand is a cornerstone in the construction of coordination polymers and metal-organic frameworks due to its ability to bridge metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.[3][5] The resulting materials have shown significant promise in various applications.
Synthesis of Coordination Polymers and Metal-Organic Frameworks
The synthesis of CPs and MOFs incorporating the bix ligand is typically achieved through hydrothermal or solvothermal methods.[3] These methods involve heating a mixture of a metal salt, the bix ligand, and often a co-ligand in a sealed vessel. The choice of metal ion, co-ligand, solvent, and reaction temperature can significantly influence the final structure and properties of the resulting framework.
Experimental Protocol: Hydrothermal Synthesis of a Co(II)-bix MOF
This protocol is a representative example of the synthesis of a metal-organic framework using 1,4-bis((1H-imidazol-1-yl)methyl)benzene.
Materials:
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Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
-
1,4-Bis((1H-imidazol-1-yl)methyl)benzene (bix)
-
Ethylene glycol
-
Deionized water
Procedure:
-
A mixture of CoSO₄·7H₂O, bix, ethylene glycol, and deionized water is prepared in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 160 °C) for a defined period (e.g., 72 hours).
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After the reaction, the autoclave is allowed to cool slowly to room temperature.
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The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Coordination of 'bix' in MOF Formation
Caption: Schematic of MOF formation from 'bix' and metal ions.
Fluorescent Sensing
MOFs derived from 1,4-bis((1H-imidazol-1-yl)methyl)benzene have demonstrated potential as fluorescent sensors for the detection of specific ions and small molecules.[1][2] The sensing mechanism often relies on the quenching or enhancement of the MOF's intrinsic luminescence upon interaction with the analyte. For instance, certain MOFs have been shown to be effective in detecting Fe(III) ions and ketone molecules with high selectivity and sensitivity.[2][4]
Gas Adsorption
The porous nature of MOFs constructed with the bix ligand makes them suitable candidates for gas storage and separation applications.[6] The size and functionality of the pores can be tuned by varying the synthesis conditions and the choice of co-ligands. For example, some MOFs incorporating a derivative of bix have shown selective adsorption of CO₂ over N₂.[2][4]
Quantitative Performance Data
The following table summarizes key performance data for materials synthesized using 1,4-bis((1H-imidazol-1-yl)methyl)benzene or its derivatives.
| Application | Material | Analyte/Gas | Performance Metric | Value | Reference |
| Fluorescent Sensing | [Zn(L)(bpdc)]·1.6H₂O | Fe(III) ions | Detection Limit | 0.25 µM | [4] |
| Fluorescent Sensing | [Cd₂(L)(Hbptc)₂] | Nitrobenzene | Detection Limit | 0.624 µM | [4] |
| Gas Adsorption | TIBM-Cu MOF | CO₂ | Adsorption Capacity (298 K, 1 bar) | 3.60 mmol/g | [6] |
| Gas Adsorption | TIBM-Cu MOF | CO₂/N₂ | Selectivity | 53 | [6] |
*L = 1,4-di(1H-imidazol-4-yl)benzene (a derivative of bix); H₂bpdc = 4,4′-benzophenonedicarboxylic acid; H₃bptc = biphenyl-2,4′,5-tricarboxylic acid; TIBM = 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene.
Conclusion
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is a highly valuable and versatile ligand in the construction of functional coordination polymers and metal-organic frameworks. Its unique structural characteristics allow for the synthesis of a wide array of materials with tunable properties. The applications of these materials in fluorescent sensing and gas adsorption are particularly promising areas of current research. The detailed synthetic protocols and quantitative performance data provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science, coordination chemistry, and drug development. Further exploration into the catalytic and other potential applications of bix-based materials is an active and exciting area of investigation.
References
- 1. 1,4-Bis((1H-imidazol-1-yl)methyl)benzene|CAS 56643-83-5 [benchchem.com]
- 2. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
